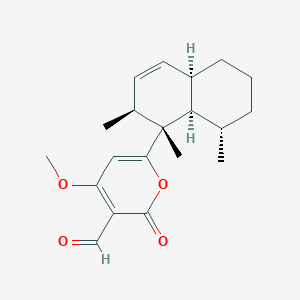

solanapyrone M

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Solanapyrone J is a secondary metabolite produced by certain fungi, including species from the genus Alternaria. It belongs to the class of compounds known as phytotoxins, which are toxic to plants. Solanapyrone J has garnered interest due to its unique chemical structure and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of solanapyrone M typically involves the use of solanapyrone synthase, an enzyme that catalyzes the formation of solanapyrones through a Diels-Alder reaction. The enzyme is purified from the fungus Alternaria solani. The biosynthetic pathway involves the conversion of prosolanapyrone II to this compound under specific conditions .

Industrial Production Methods

The fungus is cultivated in a nutrient-rich medium, and the compound is extracted using solvents such as ethyl acetate .

Análisis De Reacciones Químicas

Types of Reactions

Solanapyrone J undergoes several types of chemical reactions, including:

Oxidation: Conversion of prosolanapyrone II to solanapyrone M involves an oxidation step.

Cycloaddition: The Diels-Alder reaction is a key step in the biosynthesis of this compound.

Common Reagents and Conditions

Oxidation: Flavin-dependent oxidase is used in the oxidation step.

Cycloaddition: The Diels-Alder reaction is catalyzed by solanapyrone synthase under mild conditions.

Major Products

The major product of these reactions is this compound, which is formed from prosolanapyrone II through a series of enzymatic steps .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Solanapyrone M belongs to a class of compounds known as phytotoxins, which exhibit toxicity to plants. Its structure is characterized by a 3,4-dehydrodecalin moiety, which plays a crucial role in its biological activity. Understanding the chemical properties of this compound is essential for exploring its applications.

Chemical Research

- Model Compound : this compound serves as a model compound for studying Diels-Alder reactions and enzyme catalysis. Its unique structure allows researchers to investigate reaction mechanisms and the role of specific functional groups in chemical reactivity.

Biological Research

- Phytotoxicity Studies : Research has demonstrated that this compound exhibits significant phytotoxic effects on various plant species. For instance, studies have shown that it can inhibit seed germination and root growth in legumes, suggesting its role in the competitive survival of fungi in natural ecosystems .

- Mechanism of Action : The compound has been found to inhibit DNA polymerase activities, particularly affecting mammalian DNA polymerase beta and lambda. This inhibition disrupts DNA repair processes, indicating potential applications in cancer research.

Medical Applications

- Antifungal Activity : this compound has shown antifungal properties against pathogens such as Aspergillus flavus and Fusarium verticillioides. These properties make it a candidate for developing new antifungal agents .

- Anticancer Potential : Ongoing research is exploring the cytotoxic effects of this compound on cancer cells. Preliminary findings suggest that it may have therapeutic potential as an anticancer agent due to its ability to induce apoptosis in malignant cells.

Agricultural Applications

- Natural Herbicide : Given its phytotoxic properties, this compound is being investigated for use as a natural herbicide. Its ability to inhibit plant growth could be harnessed for controlling weeds in agricultural settings .

Data Tables

Case Studies

- Phytotoxic Effects on Legumes

- Antifungal Activity Evaluation

-

Cytotoxicity in Cancer Cells

- Preliminary studies indicated that this compound induces apoptosis in various cancer cell lines through the inhibition of DNA repair mechanisms. This suggests its potential as an anticancer therapeutic agent.

Mecanismo De Acción

Solanapyrone J exerts its effects through inhibition of DNA polymerase activities. It selectively inhibits the activities of mammalian DNA polymerase beta and lambda, which are involved in DNA repair processes. The compound binds to the N-terminal domain of DNA polymerase beta, interfering with its ability to bind single-stranded DNA .

Comparación Con Compuestos Similares

Solanapyrone J is part of a family of compounds known as solanapyrones, which include solanapyrone A, solanapyrone B, and solanapyrone C. These compounds share similar structures but differ in their biological activities and specific molecular targets. Solanapyrone J is unique in its specific inhibition of DNA polymerase beta and lambda .

List of Similar Compounds

- Solanapyrone A

- Solanapyrone B

- Solanapyrone C

Propiedades

Fórmula molecular |

C20H26O4 |

|---|---|

Peso molecular |

330.4 g/mol |

Nombre IUPAC |

6-[(1R,2S,4aR,8S,8aR)-1,2,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-4-methoxy-2-oxopyran-3-carbaldehyde |

InChI |

InChI=1S/C20H26O4/c1-12-6-5-7-14-9-8-13(2)20(3,18(12)14)17-10-16(23-4)15(11-21)19(22)24-17/h8-14,18H,5-7H2,1-4H3/t12-,13-,14+,18+,20-/m0/s1 |

Clave InChI |

VJWRZMQZHDPEMN-LSVSEMBBSA-N |

SMILES isomérico |

C[C@H]1CCC[C@H]2[C@@H]1[C@]([C@H](C=C2)C)(C)C3=CC(=C(C(=O)O3)C=O)OC |

SMILES canónico |

CC1CCCC2C1C(C(C=C2)C)(C)C3=CC(=C(C(=O)O3)C=O)OC |

Sinónimos |

solanapyrone J |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.